Diethyl [1-(phenylamino)cyclohexyl]phosphonate
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Overview
Description
Diethyl [1-(phenylamino)cyclohexyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a phenylamino group. The combination of these functional groups imparts distinct reactivity and versatility to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [1-(phenylamino)cyclohexyl]phosphonate can be synthesized through the Kabachnik–Fields reaction, which involves the reaction of aniline, diethyl phosphite, and cyclohexanone . The reaction can be carried out in the presence or absence of a catalyst at various temperatures (20, 40, 60, and 80°C) . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or crystallization to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(phenylamino)cyclohexyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles such as thiols, amines, and phenols.
Oxidation and Reduction: The phenylamino group can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and phenols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the phosphonate ester.
Major Products Formed
Substitution Reactions: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the phenylamino group.
Hydrolysis: The major product is the corresponding phosphonic acid.
Scientific Research Applications
Diethyl [1-(phenylamino)cyclohexyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl [1-(phenylamino)cyclohexyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor . The phenylamino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity . The cyclohexyl ring provides structural stability and influences the overall reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler analog without the cyclohexyl and phenylamino groups.
Diethyl phenylphosphonate: Lacks the cyclohexyl ring but contains the phenyl group.
Diethyl cyclohexylphosphonate: Contains the cyclohexyl ring but lacks the phenylamino group.
Uniqueness
Diethyl [1-(phenylamino)cyclohexyl]phosphonate is unique due to the combination of the cyclohexyl ring, phenylamino group, and phosphonate ester. This combination imparts distinct chemical reactivity and potential applications that are not observed in simpler analogs. The presence of the phenylamino group allows for interactions with biological targets, while the phosphonate group provides strong binding affinity to metal ions, making it versatile for various applications.
Properties
Molecular Formula |
C16H26NO3P |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-(1-diethoxyphosphorylcyclohexyl)aniline |
InChI |
InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(13-9-6-10-14-16)17-15-11-7-5-8-12-15/h5,7-8,11-12,17H,3-4,6,9-10,13-14H2,1-2H3 |
InChI Key |
AQYMPJLPMMAHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CCCCC1)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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